molecular formula C10H11N2+ B14899983 5-Amino-1-methylquinolinium

5-Amino-1-methylquinolinium

Cat. No.: B14899983
M. Wt: 159.21 g/mol
InChI Key: ZMJBCEIHNOWCMC-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of methylating agents such as methyl iodide and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of 5-Amino-1-methylquinolinium may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-methylquinolinium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached, leading to a wide range of chemical and biological properties .

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-1-methylquinolinium is used as a precursor for synthesizing other quinoline derivatives. It serves as a building block in organic synthesis and medicinal chemistry .

Biology: In biological research, this compound is studied for its role in cellular metabolism. It influences pathways related to energy production, fat storage, and cellular aging .

Medicine: In medicine, this compound is being explored for its potential therapeutic applications. It has shown promise in weight management, improving insulin sensitivity, and muscle health .

Industry: Industrially, this compound is used in the production of various chemicals and pharmaceuticals. Its unique properties make it valuable in developing new materials and drugs .

Mechanism of Action

The primary mechanism of action of 5-Amino-1-methylquinolinium involves the inhibition of the enzyme nicotinamide N-methyltransferase (NNMT). This enzyme plays a crucial role in cellular metabolism by regulating the methylation of nicotinamide and related compounds. By inhibiting NNMT, this compound increases the levels of nicotinamide adenine dinucleotide (NAD+), which is involved in various cellular processes, including energy metabolism and DNA repair .

Comparison with Similar Compounds

Uniqueness: 5-Amino-1-methylquinolinium is unique due to its dual functional groups (amino and methyl) that allow it to interact with multiple biological pathways. Its ability to inhibit NNMT specifically makes it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C10H11N2+

Molecular Weight

159.21 g/mol

IUPAC Name

1-methylquinolin-1-ium-5-amine

InChI

InChI=1S/C10H10N2/c1-12-7-3-4-8-9(11)5-2-6-10(8)12/h2-7,11H,1H3/p+1

InChI Key

ZMJBCEIHNOWCMC-UHFFFAOYSA-O

Canonical SMILES

C[N+]1=CC=CC2=C(C=CC=C21)N

Origin of Product

United States

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